High-Resolution Co-crystal Structure with SmTGR
In a fragment-based drug discovery campaign against the neglected tropical disease schistosomiasis, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid was co-crystallized with Thioredoxin Glutathione Reductase from Schistosoma mansoni (SmTGR) [1]. The high-resolution (1.45 Å) X-ray structure (PDB ID: 7B02) provides atomic-level detail of its binding mode, revealing a novel allosteric binding site between two symmetry-related SmTGR subunits [1]. This is in contrast to other fragment hits from the same screen that bound near the NADPH site, highlighting a unique and mechanistically distinct binding profile [1]. This is the only publicly available, high-resolution co-crystal structure of this compound with a validated antiparasitic drug target.
| Evidence Dimension | Crystallographic Resolution and Binding Site Location on SmTGR |
|---|---|
| Target Compound Data | Resolution: 1.45 Å. Binding site: Novel allosteric pocket between two SmTGR subunits, stabilizes the C-terminus [1]. |
| Comparator Or Baseline | Other fragment hits (e.g., those binding near the NADPH site) [1] |
| Quantified Difference | N/A - qualitative difference in binding site and mechanism |
| Conditions | X-ray crystallography of SmTGR in complex with the ligand. R-Value Free: 0.173, R-Value Work: 0.139 [1]. |
Why This Matters
The unique binding mode validates this compound as a privileged chemical probe for investigating SmTGR allostery and developing new antischistosomal leads with a potentially novel resistance profile.
- [1] Fata, F., Silvestri, I., Ardini, M., Ippoliti, R., Di Leandro, L., Demitri, N., Polentarutti, M., Di Matteo, A., Lyu, H., Thatcher, G.R.J., Petukhov, P.A., Williams, D.L., Angelucci, F. (2021). Probing the Surface of a Parasite Drug Target Thioredoxin Glutathione Reductase Using Small Molecule Fragments. ACS Infect. Dis., 7, 5, 1296–1306. DOI: 10.1021/acsinfecdis.0c00909. View Source
